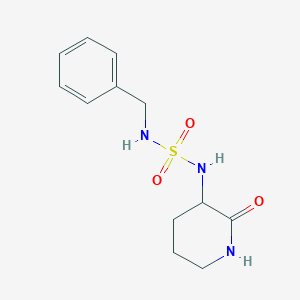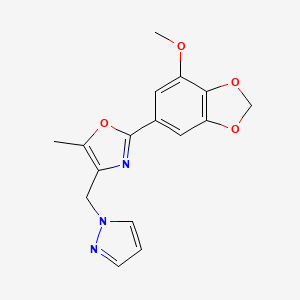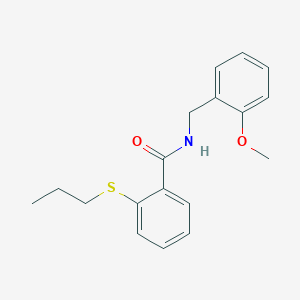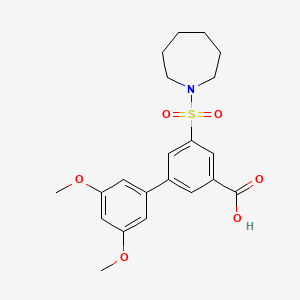
N-benzyl-N'-(2-oxopiperidin-3-yl)sulfamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N'-(2-oxopiperidin-3-yl)sulfamide (abbreviated as BOP) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. BOP is a sulfonamide-based compound that exhibits a unique mechanism of action, making it a promising candidate for drug development.
Mécanisme D'action
N-benzyl-N'-(2-oxopiperidin-3-yl)sulfamide exhibits a unique mechanism of action that involves the inhibition of the enzyme carbonic anhydrase. This inhibition leads to a decrease in the production of bicarbonate ions, which are essential for the growth and survival of certain cancer cells. This compound has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the breakdown of extracellular matrix proteins. This inhibition can lead to a decrease in the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Additionally, this compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-benzyl-N'-(2-oxopiperidin-3-yl)sulfamide in lab experiments is its unique mechanism of action, which makes it a promising candidate for drug development. Additionally, this compound has been shown to exhibit a range of biochemical and physiological effects, making it a versatile compound for research. However, one limitation of using this compound in lab experiments is its potential toxicity, which requires careful attention to dosages and administration.
Orientations Futures
There are several future directions for research on N-benzyl-N'-(2-oxopiperidin-3-yl)sulfamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as an inhibitor of carbonic anhydrase. Further studies are also needed to investigate the potential of this compound as a modulator of the immune system and its effects on inflammation.
Méthodes De Synthèse
The synthesis of N-benzyl-N'-(2-oxopiperidin-3-yl)sulfamide involves the reaction of 2-oxopiperidine and benzylamine with chlorosulfonic acid. The resulting product is then treated with ammonia to yield this compound. The synthesis of this compound is a multi-step process that requires careful attention to detail to ensure the purity of the final product.
Applications De Recherche Scientifique
N-benzyl-N'-(2-oxopiperidin-3-yl)sulfamide has been studied extensively for its potential as a therapeutic agent. It has been shown to exhibit antitumor, anti-inflammatory, and antibacterial properties. This compound has also been investigated for its potential as an inhibitor of carbonic anhydrase, an enzyme that is involved in various physiological processes such as pH regulation and ion transport. Additionally, this compound has been studied for its potential as a modulator of the immune system.
Propriétés
IUPAC Name |
3-(benzylsulfamoylamino)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c16-12-11(7-4-8-13-12)15-19(17,18)14-9-10-5-2-1-3-6-10/h1-3,5-6,11,14-15H,4,7-9H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPBZKSQCYEHMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)NS(=O)(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-N-{4-[2-(4-nitrophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5372545.png)

![6-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}quinoline](/img/structure/B5372556.png)
![1-methyl-1'-[(5-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5372560.png)

![(3-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)amine hydrochloride](/img/structure/B5372571.png)
![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B5372584.png)
![ethyl [5-({[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5372589.png)

![(4R)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,3-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B5372604.png)

![2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5372612.png)

![4-chloro-1-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5372634.png)